molecular formula C19H18N4OS B1672961 N-(4-ethoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine CAS No. 315703-52-7

N-(4-ethoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine

Cat. No. B1672961
M. Wt: 350.4 g/mol
InChI Key: ROYXIPOUVGDTAO-UHFFFAOYSA-N
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Description

“N-(4-ethoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine” is a complex organic compound. It contains an imidazo[1,2-a]pyridine core, which is a bicyclic compound consisting of an imidazole ring fused with a pyridine ring . This core is substituted with a thiazol-2-amine and a 4-ethoxyphenyl group.


Synthesis Analysis

While specific synthesis methods for this compound are not available, similar compounds have been synthesized from α-bromoketones and 2-aminopyridines . The reaction conditions were mild and metal-free .


Molecular Structure Analysis

The molecular structure of this compound is likely to be influenced by the presence of the imidazo[1,2-a]pyridine core and the substituents. The imidazo[1,2-a]pyridine core is a bicyclic structure that can contribute to the rigidity of the molecule .


Chemical Reactions Analysis

The chemical reactions of this compound are likely to be influenced by the functional groups present. For instance, the amine group in thiazol-2-amine could potentially undergo reactions typical of amines, such as protonation, alkylation, or acylation .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its molecular structure. Factors such as polarity, molecular size, and the presence of functional groups would influence properties like solubility, melting point, and reactivity .

Scientific Research Applications

Palladium(II) and Platinum(II) Complexes with Anticancer Properties

N-(4-ethoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine and similar compounds have been studied for their potential as anticancer agents. Palladium(II) and platinum(II) complexes containing benzimidazole ligands, which share structural similarities with N-(4-ethoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine, have been synthesized and evaluated for their cytotoxicity. These complexes demonstrated activity against breast cancer (MCF-7), Colon Carcinoma (HCT), and human hepatocellular carcinoma (Hep-G2) cell lines, comparable to cisplatin, highlighting their potential as anticancer compounds (Ghani & Mansour, 2011).

Antimicrobial Activities of Thiazoles

Compounds related to N-(4-ethoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine, specifically thiazoles and their fused derivatives, have been explored for their antimicrobial properties. Ethyl 2-(4-oxo-4,5-dihydro-thiazol-2-yl)-3-phenyl-2-butenoate, a thiazole derivative, exhibited antimicrobial activities against bacterial isolates such as Escherichia coli and Xanthomonas citri, as well as antifungal activity against Aspergillus fumigatus, Rhizoctonia solani, and Fusarium oxysporum, indicating the potential of these compounds in developing antimicrobial agents (Wardkhan et al., 2008).

Antiulcer Agents

Imidazo[1,2-a]pyridines, which are structurally related to N-(4-ethoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine, have been synthesized and evaluated as potential antiulcer agents. These compounds were designed to possess antisecretory and cytoprotective properties, contributing to their efficacy as antiulcer medications. Despite not displaying significant antisecretory activity in gastric fistula rat models, several compounds demonstrated good cytoprotective properties, suggesting their potential utility in treating ulcers (Starrett et al., 1989).

Antifungal Effects

Derivatives of pyrimidin-2-amine, sharing a core structure with N-(4-ethoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine, have shown significant antifungal activity against Aspergillus terreus and Aspergillus niger. This suggests the potential of these compounds to be developed into effective antifungal agents, highlighting the broader applicability of this chemical class in addressing fungal infections (Jafar et al., 2017).

properties

IUPAC Name

N-(4-ethoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H18N4OS/c1-3-24-15-9-7-14(8-10-15)21-19-22-16(12-25-19)18-13(2)20-17-6-4-5-11-23(17)18/h4-12H,3H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROYXIPOUVGDTAO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)NC2=NC(=CS2)C3=C(N=C4N3C=CC=C4)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H18N4OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70360042
Record name N-(4-Ethoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-ethoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)thiazol-2-amine

CAS RN

315703-52-7
Record name JK184
Source ChemIDplus
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(4-Ethoxyphenyl)-4-(2-methylimidazo[1,2-a]pyridin-3-yl)-1,3-thiazol-2-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70360042
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name JK184
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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